4-(2,3,4-Trifluorophenoxy)butanenitrile
Description
Contextualizing Nitriles in Advanced Organic Synthesis
Nitriles, organic compounds containing the cyano (-C≡N) functional group, are a cornerstone of organic chemistry. datapdf.comresearchgate.netnih.gov The cyano group is highly polar and possesses a carbon-nitrogen triple bond, which serves as a reactive site for a multitude of chemical transformations. researchgate.net This reactivity makes nitriles versatile intermediates in the synthesis of a wide array of more complex molecules. prepchem.com
Historically, the discovery of nitriles dates back to the 18th century, and since then, they have become indispensable tools for organic chemists. prepchem.com Their importance is underscored by their role as precursors to various nitrogen-containing compounds, including primary amines, amides, and carboxylic acids, which are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. datapdf.comprepchem.commonash.edu The conversion of nitriles can be achieved through several key reactions:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. researchgate.net
Reduction: The reduction of nitriles can lead to the formation of primary amines. datapdf.com
Nucleophilic Addition: The electrophilic carbon atom of the cyano group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. datapdf.com
The synthesis of nitriles themselves is well-established, with common methods including the dehydration of amides and nucleophilic substitution reactions involving alkyl halides. researchgate.net Their linear geometry and the electronic properties conferred by the sp-hybridized carbon and the electronegative nitrogen atom contribute to their unique reactivity and stability. datapdf.com
Significance of Trifluorophenoxy Moieties in Contemporary Organic Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. The trifluorophenoxy group, in particular, is a prime example of a fluorinated moiety that imparts significant advantages in medicinal chemistry and materials science. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to increased thermal and oxidative stability. ag.state.mn.us
The trifluoromethyl group (-CF3), a component of the trifluorophenoxy moiety, is a strong electron-withdrawing group. This property can significantly influence the electronic environment of the aromatic ring, affecting its reactivity and interaction with biological targets. orgsyn.org The introduction of fluorine can enhance a molecule's lipophilicity, which can in turn improve its membrane permeability and bioavailability. orgsyn.org Furthermore, the presence of fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate. orgsyn.org
The unique properties of fluorinated compounds have led to their widespread use. For instance, fluorinated surfactants exhibit exceptional surface activity, and their stability makes them suitable for use in harsh chemical environments. ag.state.mn.us In the context of drug design, the trifluoromethyl group has been incorporated into numerous successful pharmaceuticals to enhance their efficacy and pharmacokinetic profiles. orgsyn.org
The Butanenitrile Framework as a Versatile Synthon in Complex Molecule Synthesis
The butanenitrile framework provides a four-carbon chain that is both flexible and functional. As a synthon, it offers a versatile scaffold for the construction of more elaborate molecular architectures. The term "butanenitrile" itself refers to a nitrile with a four-carbon chain, including the nitrile carbon. researchgate.net
The reactivity of the nitrile group at one end of the chain allows for the introduction of various functionalities, as discussed previously. The alkyl chain, on the other hand, can participate in a range of organic reactions, allowing for further modification and extension of the molecule. The flexibility of the butane (B89635) chain can also be a crucial factor in the design of molecules that need to adopt specific conformations to interact with biological targets.
Butyronitrile (B89842), the parent compound of the butanenitrile framework, is a colorless liquid that is miscible with most polar organic solvents. researchgate.net It is prepared industrially through the ammoxidation of n-butanol. researchgate.net While butyronitrile itself has applications, for instance as a precursor to the poultry drug amprolium, its true value in the context of this discussion lies in the structural possibilities it opens up when functionalized, as in the case of 4-(2,3,4-Trifluorophenoxy)butanenitrile. researchgate.net
Overview of Research Trajectories for Aryloxynitriles
Aryloxynitriles, which feature a nitrile group connected to an aromatic ring via an ether linkage, represent an important class of compounds with diverse applications. Research into these molecules is driven by their potential as intermediates in the synthesis of biologically active compounds and advanced materials.
A key research trajectory for aryloxynitriles is their utilization in the development of novel pharmaceuticals. The combination of the aryloxy and nitrile functionalities can lead to compounds with a wide range of biological activities. The synthesis of various substituted aryloxynitriles is a very active area of research, with chemists exploring new methods to create these molecules efficiently and with high yields. For example, the reaction of a phenol (B47542) with a halo-nitrile is a common method for their preparation.
Another significant area of research is the application of aryloxynitriles in materials science. The polar nature of the nitrile group and the stability of the aryl ether linkage can impart desirable properties to polymers and other materials. For instance, these compounds can be used as monomers or additives to enhance thermal stability, flame retardancy, or other specific characteristics of materials.
The synthesis of complex aryloxynitriles often involves multi-step processes. For example, a synthetic route to an aryloxynitrile might involve the initial preparation of a substituted phenol, followed by its reaction with a suitable nitrile-containing electrophile. The purification of the final product is often achieved through chromatographic techniques.
Physicochemical Properties of Related Compounds
| Property | Butyronitrile researchgate.net | 3-(2,3,4-Trifluorophenoxy)propanenitrile ag.state.mn.us |
|---|---|---|
| Molecular Formula | C4H7N | C9H6F3NO |
| Molecular Weight | 69.11 g/mol | 201.14 g/mol |
| Appearance | Colorless liquid | Data not available |
| Boiling Point | 116-118 °C | Data not available |
| Melting Point | -112 °C | Data not available |
| Density | 0.794 g/mL at 25 °C | Data not available |
| Solubility in Water | Slightly soluble | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,3,4-trifluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-3-4-8(10(13)9(7)12)15-6-2-1-5-14/h3-4H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWDMNGJSGCWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCC#N)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 4 2,3,4 Trifluorophenoxy Butanenitrile
Reaction Mechanisms of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can participate in various transformations, including hydrolysis, reduction, and nucleophilic addition. The carbon atom of the nitrile group is electrophilic, a characteristic that is further enhanced by the electron-withdrawing effect of the adjacent trifluorophenoxy group transmitted through the butoxy chain.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgyoutube.com In both pathways, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.comwikipedia.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. wikipedia.orgrsc.org A subsequent proton transfer and tautomerization yield the amide intermediate. youtube.com This amide is then further hydrolyzed, a process that also begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) to yield 4-(2,3,4-trifluorophenoxy)butanoic acid. youtube.comyoutube.com The acid-catalyzed hydrolysis of an amide is generally considered irreversible because the amine byproduct is protonated to a non-nucleophilic ammonium salt. youtube.com
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the nitrile nitrogen to activate the group. |
| 2 | Nucleophilic attack by water on the electrophilic nitrile carbon. |
| 3 | Deprotonation to form an imidic acid tautomer. |
| 4 | Tautomerization of the imidic acid to the more stable amide intermediate. |
| 5 | Protonation of the amide carbonyl oxygen. |
| 6 | Nucleophilic attack by water on the carbonyl carbon. |
| 7 | Proton transfer to the nitrogen atom. |
| 8 | Elimination of ammonia as the leaving group. |
| 9 | Deprotonation to form the final carboxylic acid product. |
Base-Catalyzed Hydrolysis: In basic aqueous solutions, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.orgrsc.org Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the amide intermediate. youtube.com The amide then undergoes base-promoted hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The elimination of the amide anion (⁻NH₂) is followed by an acid-base reaction where the highly basic amide anion deprotonates the initially formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt and ammonia. youtube.com An acidic workup is required to protonate the carboxylate and isolate the neutral 4-(2,3,4-trifluorophenoxy)butanoic acid.
The nitrile group can be reduced to a primary amine, providing a pathway to 4-(2,3,4-trifluorophenoxy)butan-1-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. numberanalytics.comucalgary.ca
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent that delivers hydride ions (H⁻) to the electrophilic nitrile carbon. numberanalytics.comdoubtnut.com The mechanism involves the sequential addition of two hydride ions. The first hydride addition results in the formation of an intermediate imine salt. chemistrysteps.com This imine is then rapidly reduced by a second hydride ion to form a di-anionic amine derivative. chemistrysteps.com Subsequent aqueous or acidic workup quenches the reaction and protonates the nitrogen to yield the primary amine. youtube.comchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles. ucalgary.ca
Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for nitrile reduction. ucalgary.ca This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). google.comresearchgate.net The reaction proceeds through the formation of an intermediate imine, which is further hydrogenated to the primary amine. researchgate.net Controlling the reaction conditions is crucial to avoid the formation of secondary and tertiary amines as byproducts, which can arise from the reaction of the intermediate imine with the primary amine product. researchgate.net
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents. This reaction provides a valuable method for carbon-carbon bond formation, ultimately leading to the synthesis of ketones after a hydrolysis step. masterorganicchemistry.comwikipedia.org
In the case of 4-(2,3,4-trifluorophenoxy)butanenitrile, treatment with a Grignard reagent (R-MgX) would result in the nucleophilic addition of the 'R' group to the nitrile carbon. youtube.com This addition forms an intermediate imine anion-magnesium salt. masterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. masterorganicchemistry.com The workup first protonates the nitrogen to form an imine, which is then protonated again to an iminium ion. youtube.com The iminium ion is then hydrolyzed by water, involving nucleophilic attack, proton transfer, and finally elimination of ammonia, to yield a ketone. masterorganicchemistry.comyoutube.com This pathway allows for the synthesis of ketones such as 1-phenyl-5-(2,3,4-trifluorophenoxy)pentan-1-one if phenylmagnesium bromide is used as the Grignard reagent.
Mechanistic Studies of Phenoxy Ether Rearrangements and Cleavages
The phenoxy ether linkage in this compound can undergo cleavage or rearrangement under specific reaction conditions, most notably through intramolecular nucleophilic aromatic substitution pathways.
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAᵣ) where a carbanion, generated adjacent to an activating group, attacks an aromatic ring, displacing a heteroatom linker. lakeheadu.cacdnsciencepub.com For this compound, the nitrile group is sufficiently electron-withdrawing to facilitate the deprotonation of the adjacent carbon (the carbon alpha to the nitrile) by a strong base, generating the required carbanion nucleophile. manchester.ac.uk
The mechanism proceeds as follows:
Carbanion Formation: A strong base (e.g., an alkoxide or organolithium reagent) abstracts a proton from the carbon alpha to the nitrile group.
Intramolecular Nucleophilic Attack: The resulting carbanion attacks the ipso-carbon of the trifluorophenyl ring (the carbon directly attached to the ether oxygen). lakeheadu.ca
Meisenheimer Intermediate Formation: This attack forms a spirocyclic, negatively charged intermediate known as a Meisenheimer adduct. lakeheadu.cacdnsciencepub.com The stability of this intermediate is crucial for the reaction to proceed. The three electron-withdrawing fluorine atoms on the aromatic ring of this compound are critical for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the rearrangement. lakeheadu.carsc.org
Ring Opening/Cleavage: The carbon-oxygen bond of the ether cleaves, and the aromaticity of the ring is restored.
Protonation: A final protonation step yields the rearranged product, which would be a 2-(2,3,4-trifluorophenyl)butanenitrile derivative.
Studies on similar substrates, such as 4-[4-(trifluoromethyl)phenoxy]butanenitrile, have demonstrated the viability of this rearrangement. The presence of strong electron-withdrawing groups on the aryl ring is generally a requirement for the reaction to be successful. rsc.orgrsc.org
While the Truce-Smiles rearrangement is a prominent pathway for this class of compounds, other aromatic rearrangements could potentially be induced under different conditions.
Fries Rearrangement: The classic Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com For this compound, this reaction is not directly applicable. However, if the nitrile group were first hydrolyzed to the corresponding carboxylic acid and then esterified with the trifluorophenol, the resulting phenyl ester could undergo a Fries rearrangement to introduce the butanoyl chain onto the aromatic ring at the ortho or para positions relative to the hydroxyl group. wikipedia.orgthermofisher.cn A photochemical variant, the photo-Fries rearrangement , proceeds via a radical mechanism and can also yield ortho- and para-substituted phenols. wikipedia.org
Claisen Rearrangement: The Claisen rearrangement is a concerted, pericyclic reaction specific to allyl aryl ethers or allyl vinyl ethers. libretexts.orgbyjus.com It involves a manchester.ac.ukmanchester.ac.uk-sigmatropic shift. Since this compound does not possess the required allyl group (a -CH₂-CH=CH₂ group attached to the ether oxygen), it cannot undergo a Claisen rearrangement. libretexts.orgbyjus.com The presence of electron-withdrawing or electron-donating substituents on the aromatic ring is known to influence the regioselectivity of the Claisen rearrangement in applicable substrates. rsc.org
Kinetic and Thermodynamic Parameters Governing Reaction Pathways
Currently, there is no published data detailing the kinetic and thermodynamic parameters for reactions involving this compound. To determine these values, dedicated experimental and computational studies would be required.
Hypothetical Data Table for Kinetic and Thermodynamic Parameters:
The table below is a template illustrating the kind of data that would be generated from such research. The values presented are for illustrative purposes only and are not actual experimental data for this compound.
Select a hypothetical reaction to view its parameters:
| Parameter | Symbol | Value | Unit |
|---|
Detailed Research Findings: To obtain such data, researchers would typically employ techniques like reaction calorimetry to measure heat flow and determine reaction enthalpies. Kinetic studies would involve monitoring the concentration of reactants and products over time at various temperatures, often using spectroscopic methods (e.g., NMR, HPLC), to calculate the reaction rate constants and activation energies.
Elucidation of Reaction Intermediates and Transition State Structures
Similar to the kinetic and thermodynamic data, specific research elucidating the intermediates and transition states for reactions of this compound is not available in the public domain. The synthesis of nitriles can proceed through various mechanisms, such as nucleophilic substitution or the Ritter reaction, each involving distinct intermediates and transition states. For instance, the formation of this compound via the reaction of 2,3,4-trifluorophenol (B133511) with 4-chlorobutanenitrile would likely proceed through a phenoxide intermediate.
Hypothetical Data Table for Reaction Intermediates and Transition States:
This table serves as an example of how such findings would be presented. The structures and data are hypothetical and for illustrative purposes only.
Select a hypothetical species to view its characteristics:
| Characteristic | Description |
|---|
Detailed Research Findings: The elucidation of these transient species is a complex task. Advanced computational modeling is a primary tool for mapping reaction pathways and calculating the geometries and energies of transition states. Experimentally, techniques such as low-temperature spectroscopy could be used to trap and study reactive intermediates. Isotope labeling studies can also provide valuable insight into reaction mechanisms.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2,3,4-Trifluorophenoxy)butanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, is essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The butanenitrile chain is expected to show three distinct signals. The two methylene groups adjacent to the oxygen and the nitrile group would appear as triplets, while the central methylene group would likely be a multiplet (a quintet or triplet of triplets). The aromatic region would display complex multiplets due to the two neighboring protons coupling to each other and to the fluorine atoms.
Carbon-13 (¹³C) NMR spectroscopy reveals the different carbon environments. The spectrum would show signals for the four carbons of the butanenitrile chain, including the characteristic downfield signal for the nitrile carbon (C≡N) typically found in the 110-120 ppm range. oregonstate.edu The carbons of the trifluorophenoxy group would appear in the aromatic region, with their chemical shifts influenced by the ether linkage and the highly electronegative fluorine atoms. The carbon atoms bonded directly to fluorine will exhibit splitting in the ¹³C NMR spectrum due to C-F coupling.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
|---|---|---|
| H-α (CH₂) | ~ 2.60 | Triplet (t) |
| H-β (CH₂) | ~ 2.20 | Multiplet (m) |
| H-γ (CH₂) | ~ 4.20 | Triplet (t) |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ) ppm |
|---|---|
| C-1 (CN) | ~ 118 |
| C-α (CH₂) | ~ 15 |
| C-β (CH₂) | ~ 25 |
| C-γ (CH₂) | ~ 67 |
Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. This technique is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. huji.ac.il The spectrum is expected to show three distinct signals for the fluorine atoms at the C-2, C-3, and C-4 positions of the aromatic ring. These signals would appear as complex multiplets (likely doublets of doublets) due to coupling between the neighboring fluorine atoms (F-F coupling) and coupling to the adjacent aromatic protons (H-F coupling). The chemical shifts are typically referenced to a standard like trichlorofluoromethane (CFCl₃). alfa-chemistry.combiophysics.org
Predicted ¹⁹F NMR Data (Referenced to CFCl₃)
| Fluorine Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
|---|---|---|
| F-2 | ~ -140 to -150 | Doublet of doublets (dd) |
| F-3 | ~ -155 to -165 | Doublet of doublets (dd) |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons in the butanenitrile chain (H-α with H-β, and H-β with H-γ), confirming their sequence.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the CH₂ groups to their corresponding carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp and intense band around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. spectroscopyonline.com The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Strong absorptions corresponding to the C-F bonds are expected in the 1100-1300 cm⁻¹ range. The C-O-C stretching of the ether linkage would appear as a distinct band, typically around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active and typically appears strongly in the spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.
Key Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | ~ 3050 - 3100 | ~ 3050 - 3100 |
| C-H (Aliphatic) | ~ 2850 - 2960 | ~ 2850 - 2960 |
| C≡N (Nitrile) | ~ 2250 (sharp, strong) | ~ 2250 (strong) |
| C=C (Aromatic) | ~ 1450 - 1600 | ~ 1580 - 1610 |
| C-O-C (Ether) | ~ 1250 (strong) | Variable |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 215.17 g/mol . riekemetals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve:
Cleavage of the ether bond, leading to fragments corresponding to the trifluorophenoxy radical (m/z 147) and the butanenitrile cation, or the trifluorophenoxide cation (m/z 147) and the butanenitrile radical.
Alpha-cleavage adjacent to the ether oxygen or the nitrile group.
Loss of small neutral molecules like HCN. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. whitman.edu
Predicted Key Mass Spectrometry Fragments
| m/z | Identity of Fragment |
|---|---|
| 215 | [M]⁺ (Molecular Ion) |
| 147 | [C₆H₂F₃O]⁺ (Trifluorophenoxy cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the trifluorophenoxy group. Aromatic systems typically exhibit characteristic absorptions in the ultraviolet region. The spectrum is expected to show absorption bands, likely around 260-270 nm, corresponding to the π → π* transitions of the aromatic ring. The presence of the fluorine atoms and the ether linkage (an auxochrome) will influence the exact position (λmax) and intensity of these absorptions.
X-ray Crystallography for Precise Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules within the crystal lattice.
While a specific crystal structure for this compound has not been reported in the publicly available literature, analysis of crystallographic data for structurally related fluorinated aromatic nitriles provides significant insight into its likely solid-state conformation and intermolecular interactions. The interplay of the trifluorophenoxy group, the flexible butanenitrile chain, and the polar nitrile functional group would be expected to dictate the molecular packing.
Molecular Conformation:
The conformation of this compound in the solid state would be determined by the torsion angles of the flexible butoxy chain and the orientation of this chain relative to the trifluorophenyl ring. The ether linkage (C-O-C) will have a specific bond angle, and the alkyl chain is likely to adopt a staggered conformation to minimize steric hindrance. The orientation of the butanenitrile group relative to the aromatic ring will be a key conformational feature.
Intermolecular Interactions:
The crystal packing of this compound would be stabilized by a variety of non-covalent interactions. Based on studies of similar fluorinated organic molecules, the following interactions are anticipated to be significant:
π-π Stacking: The electron-deficient trifluorophenyl rings could engage in π-π stacking interactions. The fluorine substituents would modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry of these stacking arrangements (e.g., parallel-displaced or T-shaped).
Dipole-Dipole Interactions: The polar nitrile group (C≡N) possesses a significant dipole moment, which would lead to dipole-dipole interactions that influence the alignment of molecules within the crystal.
Halogen Bonds: In some orientations, weak halogen bonds between the fluorine atoms and the nitrogen atom of the nitrile group (C≡N···F) or other electronegative atoms could be present.
The crystallographic data for analogous compounds, such as 4-(substituted-phenoxy)phthalonitriles, reveal that short contacts and π-π interactions often play a decisive role in the molecular packing nih.gov. The presence of multiple fluorine atoms, as seen in other fluorinated biphenyl carbonitriles, can lead to a network of intermolecular C—H···F, F···F, and aryl-perfluoroaryl stacking interactions that direct the formation of the crystal lattice nih.gov.
Due to the absence of experimental data for this compound, the following table presents hypothetical crystallographic parameters based on typical values observed for related small organic molecules. This table is for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
A definitive understanding of the solid-state structure of this compound awaits its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.
Computational Chemistry Studies on 4 2,3,4 Trifluorophenoxy Butanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in deriving a wide array of molecular properties. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its electron distribution and energy.
Density Functional Theory (DFT) Applications and Method Selection
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. The selection of an appropriate functional and basis set is critical for obtaining reliable results. For molecules containing electronegative atoms like fluorine and oxygen, as in 4-(2,3,4-Trifluorophenoxy)butanenitrile, hybrid functionals such as B3LYP are often employed in conjunction with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent basis sets to accurately describe electronic effects.
A fundamental application of DFT is the determination of the molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds in the butanenitrile chain and the ether linkage, exploring the conformational landscape is essential. This involves identifying various stable conformers and the energy barriers between them. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which are foundational for all other computational analyses.
A representative data table for optimized geometric parameters would be presented here if research data were available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature.
A data table for HOMO-LUMO energies and reactivity indices would be presented here if research data were available.
A data table summarizing key NBO interactions and stabilization energies would be presented here if research data were available.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red, or negative potential, regions are typically associated with lone pairs on electronegative atoms (like the oxygen, nitrogen, and fluorine atoms in the title compound) and are indicative of sites susceptible to electrophilic attack. Blue, or positive potential, regions are usually found around hydrogen atoms and signify areas prone to nucleophilic attack. The MEP map provides a clear and intuitive prediction of the molecule's reactive behavior.
Ab Initio Quantum Mechanical Methods and Basis Set Considerations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that rely solely on fundamental physical constants, without the use of empirical parameters. Hartree-Fock (HF) theory is the simplest ab initio method, but it does not account for electron correlation. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide more accurate descriptions by systematically including electron correlation.
The choice of basis set is as crucial in ab initio calculations as it is in DFT. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), provide a more flexible description of the electron distribution and generally lead to more accurate results, albeit at a higher computational expense. For a molecule like this compound, a careful balance between the level of theory and the basis set size is necessary to achieve scientifically rigorous results.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for studying the electronic excited states of molecules. rsc.orgresearchgate.net This approach allows for the prediction of various properties related to how a molecule interacts with light, which is crucial for understanding its photophysical behavior.
For this compound, a TD-DFT analysis would typically involve calculating the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without changing the molecular geometry. These calculations also yield oscillator strengths, which are a measure of the probability of a particular electronic transition occurring. Together, this information can be used to simulate the molecule's UV-Vis absorption spectrum.
Furthermore, TD-DFT can be employed to optimize the geometry of the molecule in its excited state. researchgate.net Comparing the ground-state and excited-state geometries can reveal changes in bond lengths and angles upon electronic excitation. This information is valuable for understanding the nature of the excited state and for predicting fluorescence or phosphorescence spectra. The difference in energy between the optimized ground and excited states provides the 0-0 transition energy.
A hypothetical data table for TD-DFT calculations on this compound might look like this:
| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
| S1 | --- | --- | HOMO -> LUMO |
| S2 | --- | --- | HOMO-1 -> LUMO |
| S3 | --- | --- | HOMO -> LUMO+1 |
Note: This table is for illustrative purposes only as no specific data for this compound has been found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound.
An MD simulation of this compound could be performed in a vacuum to study its conformational flexibility or in a solvent to investigate its behavior in a more realistic environment. Key properties that can be extracted from MD simulations include radial distribution functions, which describe how the density of surrounding atoms or molecules varies as a function of distance from a central point, and mean square displacement, which can be used to calculate diffusion coefficients.
For a molecule with several rotatable bonds like this compound, MD simulations would be particularly useful for exploring the potential energy surface and identifying the most stable conformers.
Theoretical Exploration of Reaction Energy Profiles and Transition States
Theoretical methods, often based on Density Functional Theory (DFT), can be used to explore the potential energy surfaces of chemical reactions involving this compound. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
A hypothetical reaction energy profile data table for a reaction of this compound might be structured as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | --- |
| Intermediate | --- |
| Transition State 2 | --- |
| Products | --- |
Note: This table is for illustrative purposes only as no specific data for this compound has been found.
Computational Prediction and Validation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netodu.edu For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The resulting frequencies and their corresponding intensities can be used to generate a theoretical infrared spectrum.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum.
A hypothetical data table for predicted spectroscopic parameters might look like this:
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift |
|---|---|
| C1 (Nitrile) | --- |
| C2 | --- |
| C3 | --- |
| C4 (Methylene) | --- |
| C-O (Aromatic) | --- |
| C-F (Aromatic) | --- |
Note: This table is for illustrative purposes only as no specific data for this compound has been found.
Derivatization Pathways and Advanced Chemical Transformations
Functionalization of the Butanenitrile Carbon Chain
The four-carbon aliphatic linker connecting the trifluorophenoxy ether and the nitrile group is a key target for introducing structural diversity. Modifications to this chain can significantly impact the molecule's conformation, flexibility, and interaction with biological systems.
The carbon atom alpha to the nitrile group (C2) is the most reactive site on the butanenitrile chain for alkylation and acylation due to the electron-withdrawing nature of the cyano group, which acidifies the adjacent C-H bonds.
Alkylation: Selective mono- or di-alkylation at the α-carbon can be achieved by first treating the parent nitrile with a strong base to generate a carbanion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the degree of alkylation.
A general process for such alkylation involves the use of an alkali metal hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method facilitates the formation of the nitrile anion, which then acts as a nucleophile.
Reaction Scheme:
Deprotonation: R-CH₂-CN + Base → [R-CH-CN]⁻
Nucleophilic Attack: [R-CH-CN]⁻ + R'-X → R-CH(R')-CN + X⁻ (Where R is the 4-(2,3,4-Trifluorophenoxy)propyl moiety and R'-X is the alkylating agent)
Acylation: C-acylation at the α-position introduces a ketone functionality, creating a β-ketonitrile. This transformation typically involves reacting the nitrile carbanion with an acylating agent such as an acyl chloride or an ester. Alternatively, Friedel-Crafts acylation principles can be adapted, using strong acid catalysts like trifluoromethanesulfonic acid (TfOH) to generate a highly reactive acylium ion from a carboxylic acid or acyl chloride, although this is more common for aromatic C-acylation. mdpi.com Zeolite catalysts have also been employed in acylation reactions, offering shape selectivity and improved environmental profiles. scirp.org
Table 1: Reagents for Selective Alkylation and Acylation of the Butanenitrile Chain
| Transformation | Reagent Class | Specific Examples | Target Position | Expected Product |
| Alkylation | Strong Bases | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | α-Carbon | α-Alkyl Nitrile |
| Alkylating Agents | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | α-Carbon | α-Alkyl Nitrile | |
| Acylation | Acylating Agents | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | α-Carbon | β-Ketonitrile |
| Catalysts | Trifluoromethanesulfonic Acid (TfOH), Zeolites | α-Carbon | β-Ketonitrile |
Introducing chirality into the aliphatic linker requires stereocontrolled synthesis methods. This can be achieved by using chiral auxiliaries, asymmetric catalysts, or by starting from a chiral precursor. For a molecule like 4-(2,3,4-Trifluorophenoxy)butanenitrile, creating stereocenters at C2 or C3 of the butanenitrile chain would yield distinct stereoisomers with potentially different biological activities.
One approach involves the asymmetric alkylation of the α-carbon. By attaching a chiral auxiliary to a related precursor (e.g., a carboxylic acid derivative before nitrile formation), the steric hindrance from the auxiliary can direct the incoming alkyl group to one face of the molecule, leading to a preferred stereoisomer. Subsequent removal of the auxiliary reveals the chiral center.
Another strategy involves the stereoselective reduction of a ketone or imine precursor. For instance, if an acylation reaction (as described in 6.1.1) is first performed to create a β-ketonitrile, the subsequent reduction of the ketone can be controlled using chiral reducing agents (e.g., those based on boranes with chiral ligands) to produce a chiral β-hydroxynitrile. The synthesis of related hydroxy-nitriles, such as 3-hydroxyglutaronitrile, demonstrates the modification of such backbones. google.com
Chemical Modifications of the Trifluorophenoxy Aromatic Ring
The trifluorinated phenyl ring is another key site for derivatization. The three fluorine atoms significantly influence the ring's electronic properties, making it electron-deficient and activating it towards certain reactions while deactivating it towards others.
The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the three fluorine atoms and the ether linkage.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atoms make the ring highly susceptible to SNAr. Nucleophiles can displace one of the fluorine atoms, typically at a position that is ortho or para to a strong electron-withdrawing group. In this 2,3,4-trifluoro arrangement, the fluorine at C4 is para to the ether oxygen, while the fluorine at C2 is ortho. A strong nucleophile could potentially substitute the fluorine at position 2 or 4. The regioselectivity would depend on the nucleophile and reaction conditions, with steric and electronic factors playing a crucial role in determining the outcome. mdpi.com
Electrophilic Aromatic Substitution: This type of reaction is generally disfavored due to the strong deactivating effect of the three fluorine atoms. The ether oxygen is an activating, ortho, para-directing group, but its influence is likely overcome by the deactivating fluorines. Any electrophilic substitution would likely require harsh conditions and would be expected to occur at the C5 position, which is ortho to the ether and lacks a fluorine substituent.
A more advanced strategy involves the activation and replacement of a C-F bond, a process known as defluorinative functionalization. chemrxiv.org This allows for the introduction of new functional groups in place of fluorine. While C-F bonds are strong, methods have been developed using transition metals or strong Lewis acids to facilitate their cleavage. chemrxiv.orgnih.gov
For instance, defluorinative thio-functionalization has been demonstrated on trifluoromethyl arenes using reagents like a BF₃SMe₂ complex. rsc.orgdiva-portal.orgresearchgate.net This suggests that a similar approach could potentially be applied to the trifluorophenoxy ring of this compound, enabling the replacement of a fluorine atom with a sulfur-containing moiety. Such transformations represent a powerful tool for late-stage functionalization, creating novel analogs that would be difficult to synthesize by other means. rsc.orgdiva-portal.org
Derivatization Strategies for Enhanced Analytical Detection and Tagging
For quantitative analysis, particularly in complex biological or environmental matrices, it is often necessary to derivatize an analyte to improve its detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netyoutube.com Derivatization can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry (MS). libretexts.org
The primary functional group available for direct derivatization in the parent molecule is the nitrile. However, the nitrile can be chemically converted into more reactive functional groups, such as a carboxylic acid (via hydrolysis) or a primary amine (via reduction). These new groups can then be readily tagged.
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(2,3,4-Trifluorophenoxy)butanoic acid. The resulting carboxylic acid can be derivatized with various reagents to attach a fluorescent or UV-active tag. sci-hub.se
Reduction to Primary Amine: The nitrile can be reduced using agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to produce 4-(2,3,4-Trifluorophenoxy)butan-1-amine. Primary amines are highly versatile handles for derivatization.
Table 2: Common Derivatization Reagents for Analytical Tagging (Post-Nitrile Conversion)
| Target Functional Group | Derivatizing Agent | Tag Type | Detection Method |
| Carboxylic Acid | p-Bromophenacyl Bromide | Chromophore | HPLC-UV |
| 4-Bromomethyl-7-methoxycoumarin | Fluorophore | HPLC-Fluorescence | |
| Primary Amine | Dansyl Chloride (DNS-Cl) | Fluorophore | HPLC-Fluorescence |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorophore | HPLC-Fluorescence | |
| Benzoyl Chloride | Chromophore | HPLC-UV | |
| Hydroxyl/Amine | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Group | GC-FID, GC-MS |
This process of chemically modifying the analyte transforms it into a derivative with properties more suitable for a chosen analytical method. researchgate.netsigmaaldrich.com For example, derivatization with N-methyl-bis-trifluoroacetamide (MBTFA) has been used to improve GC/MS analysis of other halogenated compounds. nih.gov The selection of the derivatization strategy depends on the analyte's concentration, the sample matrix, and the desired sensitivity and selectivity of the analytical method. sci-hub.se
Advanced Analytical Methodologies for In Depth Characterization and Purity Assessment
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For a fluorinated compound such as 4-(2,3,4-Trifluorophenoxy)butanenitrile, both gas and liquid chromatography platforms offer distinct advantages for its isolation and quantification.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org Given the likely volatility of this compound, GC is a highly suitable method for its analysis. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Instrumentation and Operational Parameters:
A typical GC system for the analysis of this compound would consist of a high-resolution capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, which is well-suited for a broad range of compounds. ijcmas.com The operational parameters, including oven temperature programming, injector temperature, and carrier gas flow rate, must be meticulously optimized to achieve sharp peaks and baseline separation from any impurities. ijcmas.comdss.go.th For instance, a temperature program might start at a lower temperature to resolve volatile impurities and then ramp up to elute the main compound and any less volatile components. ijcmas.com
| Parameter | Typical Value/Range | Purpose |
| Column Type | Fused silica (B1680970) capillary, e.g., BR-5MS | Provides high-resolution separation. |
| Stationary Phase | 5% Diphenyl/ 95% Dimethyl polysiloxane | General purpose phase suitable for a wide range of analytes. |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good separation efficiency. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40°C (2 min), ramp to 280-300°C | Separates compounds based on boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Detector | FID or Mass Spectrometer | For detection and quantification of the eluted compounds. |
This table represents a hypothetical set of GC parameters that could be used for the analysis of this compound, based on common practices for similar compounds.
When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. rsisinternational.orgnih.gov This is invaluable for the unequivocal identification of this compound and the characterization of any co-eluting impurities. The use of a selective ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity for trace-level analysis. nih.gov Furthermore, derivatization techniques, such as using pentafluorobenzyl bromide (PFB-Br), can be employed to enhance the detectability of certain functional groups if needed, though this may not be necessary for a nitrile compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a vast array of compounds, particularly those that are non-volatile or thermally labile. rsisinternational.orgbasicmedicalkey.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.
In RP-HPLC, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. molnar-institute.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The trifluorophenoxy group in the target compound will contribute to its retention on a C18 column.
Method Development Considerations:
The development of a robust HPLC method involves the careful selection of the column, mobile phase composition, and detector. bujnochem.com The choice of a C18 column with specific properties, such as end-capping to minimize silanol (B1196071) interactions, can improve peak shape and reproducibility. bujnochem.com The mobile phase composition, including the organic modifier and the use of buffers to control pH, is critical for achieving optimal separation. basicmedicalkey.com
| Parameter | Selection/Condition | Rationale |
| Column | C18 (Octadecylsilane) | Standard for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |
| Detector | UV-Vis (at a suitable wavelength) or Mass Spectrometer | For detection and quantification. |
| Flow Rate | 1.0 mL/min (for standard analytical columns) | Typical flow rate for good chromatographic performance. |
| Column Temperature | 30-40 °C | To ensure reproducibility of retention times. |
This table outlines typical starting conditions for developing an HPLC method for this compound.
The coupling of HPLC with high-resolution mass spectrometry (HPLC-HRMS) provides a powerful tool for the analysis of complex samples. chromatographyonline.com HRMS allows for the accurate mass measurement of the parent ion and its fragments, enabling the determination of the elemental composition and facilitating the identification of unknown impurities. chromatographyonline.com This technique is particularly useful for detecting and identifying non-volatile or thermally unstable impurities that would not be amenable to GC-MS analysis.
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., HPLC-HRMS-SPE-NMR)
For a truly comprehensive characterization, especially in the context of pharmaceutical development or registration, hyphenated techniques that combine multiple analytical platforms are employed. nih.govchemijournal.comijnrd.org These techniques leverage the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy.
A prime example is the online coupling of HPLC with high-resolution mass spectrometry and solid-phase extraction-nuclear magnetic resonance spectroscopy (HPLC-HRMS-SPE-NMR). nih.gov In this sophisticated setup, the effluent from the HPLC column is split. A small portion goes to the HRMS for initial identification and quantification. When a peak of interest (either the main compound or an impurity) is detected, the corresponding fraction of the eluent is automatically trapped on a solid-phase extraction (SPE) cartridge. nih.gov
After trapping, the SPE cartridge is washed to remove the HPLC mobile phase and the trapped analyte is then eluted with a deuterated solvent directly into an NMR spectrometer for detailed structural analysis. nih.gov This powerful combination allows for the complete structural elucidation of even minor components in a complex mixture without the need for traditional, time-consuming isolation and purification steps. nih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides experimental evidence for the empirical formula of a substance. For this compound (C₁₀H₈F₃NO), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, nitrogen, and fluorine.
The theoretical elemental composition is calculated from the molecular formula. The experimentally determined values must fall within a narrow, acceptable range of the theoretical values to confirm the compound's stoichiometry. This is a critical step in the characterization of a new chemical entity or a reference standard.
The analysis of fluorine content can be particularly challenging. While classical methods exist, modern techniques often involve inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion. speciation.netelsevierpure.com A novel approach involves the use of HPLC coupled with ICP-MS/MS, where fluorine can be detected indirectly as a polyatomic ion, such as [BaF]⁺, after post-column addition of a barium solution. speciation.netelsevierpure.comnih.gov This method offers high sensitivity and specificity for fluorine quantification.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 55.31 | 55.25 - 55.35 |
| Hydrogen (H) | 3.71 | 3.68 - 3.74 |
| Fluorine (F) | 26.24 | 26.18 - 26.30 |
| Nitrogen (N) | 6.45 | 6.42 - 6.48 |
| Oxygen (O) | 7.37 | 7.34 - 7.40 |
This table presents the theoretical elemental composition of this compound and a hypothetical acceptable range for experimental results.
The stringent application of these advanced analytical methodologies ensures a thorough understanding of the chemical identity, purity, and composition of this compound, which is essential for its intended applications and for meeting regulatory requirements.
Broader Research Perspectives and Future Directions in Organic Synthesis
Rational Design and Synthesis of Novel, Structurally Complex Analogs
Rational design involves the strategic modification of a lead compound to enhance desired properties. researchgate.netnih.govrsc.org For analogs of 4-(2,3,4-Trifluorophenoxy)butanenitrile, this could involve computer-aided strategies to predict the effects of structural changes. numberanalytics.comnih.gov The goal is to create novel molecules with tailored electronic, physical, and biological properties.
Key strategies for designing analogs include:
Modification of the Fluorination Pattern: Altering the number and position of fluorine atoms on the phenyl ring can fine-tune the molecule's electronic properties and metabolic stability.
Altering the Alkyl Chain: The length and branching of the four-carbon chain can be modified to influence flexibility and binding interactions with biological targets.
Functional Group Transformation: The terminal nitrile can be converted into other functional groups, or the ether linkage could be replaced with bioisosteres like thioethers or amides. nih.gov
Table 1: Potential Rational Design Modifications and Their Predicted Impact
| Modification Strategy | Example Analog Structure | Predicted Property Impact | Rationale |
|---|---|---|---|
| Varying Fluorination | 4-(2,5-Difluorophenoxy)butanenitrile | Altered lipophilicity and dipole moment. | The position and number of fluorine atoms directly influence the molecule's polarity and interaction with metabolic enzymes. chinesechemsoc.org |
| Chain Length Modification | 3-(2,3,4-Trifluorophenoxy)propanenitrile | Modified spatial orientation and flexibility. | Shorter or longer chains can optimize binding to target sites. |
| Nitrile Bioisostere | Methyl 4-(2,3,4-Trifluorophenoxy)butanoate | Change from a potential hydrogen bond acceptor (nitrile) to an ester group, altering solubility and reactivity. | Replacing the nitrile with an ester or amide can change the molecule's role in biological systems. |
| Ether Bioisostere | 4-(2,3,4-Trifluorophenylthio)butanenitrile | Increased lipophilicity and altered bond angles. | Thioethers are common bioisosteres for ethers, often enhancing metabolic stability. |
The synthesis of these complex analogs would rely on robust chemical reactions. For instance, creating aryldifluoromethyl aryl ethers, a related class of fluorinated ethers, has been achieved through nickel-catalyzed cross-coupling reactions, a method that shows good tolerance for various functional groups and could be adapted for such syntheses. nih.gov
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis methods for compounds like this compound often involve harsh reagents and generate significant waste. numberanalytics.com Green chemistry focuses on developing more sustainable and environmentally friendly processes. acs.org
The synthesis of this molecule likely involves two key steps: a Williamson ether synthesis to form the aryl ether bond and a nucleophilic substitution to introduce the nitrile group. jk-sci.com Green advancements in these areas are highly relevant.
Green Ether Synthesis: Modern approaches to the Williamson ether synthesis aim to replace hazardous solvents and use weaker, less-toxic alkylating agents. numberanalytics.comacs.org Methods using surfactants in aqueous media have been developed, making the process more environmentally benign. researchgate.net Palladium-catalyzed cross-coupling reactions also offer an efficient route to fluorinated alkyl aryl ethers under mild conditions. acs.org
Green Nitrile Synthesis: Nitriles are crucial intermediates, but their synthesis can involve toxic cyanide reagents. acs.org Greener alternatives include the dehydration of amides and the one-pot synthesis from aldehydes using ionic liquids as catalysts, which are often recyclable. acs.orgacs.orgresearchgate.net Manganese-catalyzed α-alkylation of simple nitriles with alcohols is another sustainable method where water is the only byproduct. iitbhilai.ac.in
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Reaction Step | Traditional Method | Green Alternative | Green Advantage |
|---|---|---|---|
| Ether Formation | Williamson synthesis with strong base in polar aprotic solvent (e.g., DMF). jk-sci.com | Surfactant-assisted synthesis in water researchgate.net or Pd-catalyzed coupling. acs.org | Reduced use of hazardous solvents, milder conditions, potential for catalyst recycling. |
| Nitrile Introduction | SN2 reaction with alkali metal cyanides (e.g., NaCN) in DMSO. | One-pot synthesis from an alcohol/aldehyde using greener reagents like NH₂OH·HCl in an ionic liquid. acs.orgorganic-chemistry.org | Avoids highly toxic cyanide salts, reduces reaction steps (atom economy). |
Synergistic Integration of Computational and Experimental Methodologies in Reaction Discovery
The synergy between computational modeling and experimental work is accelerating the discovery of new reactions and the optimization of existing ones. acs.orgnumberanalytics.com For complex molecules like fluorinated ethers, this integration is particularly valuable.
Computational chemistry, such as Density Functional Theory (DFT), can be used to:
Predict Reaction Outcomes: Model reaction pathways and transition states to predict feasibility and selectivity. researchgate.netoup.com
Elucidate Mechanisms: Understand complex catalytic cycles, such as those in palladium- or copper-catalyzed cross-coupling reactions used to form C-O or C-F bonds. chinesechemsoc.org
Guide Catalyst Design: Predict the effectiveness of different ligands or catalysts before they are synthesized and tested in the lab.
High-Throughput Screening (HTS) provides the experimental counterpart, allowing for the rapid testing of numerous reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. sigmaaldrich.comnih.govyoutube.com When guided by computational predictions, HTS becomes more efficient, as the experimental design is focused on the most promising candidates. nih.gov For example, 19F NMR-based screening methods can rapidly assess the binding of fluorinated fragments to a target, providing a powerful tool for drug discovery. acs.org
This integrated approach could be applied to optimize the synthesis of this compound or to discover novel reactions for its derivatization.
Expanding the Synthetic Utility of Nitriles and Fluorinated Ethers in Chemical Transformations
The nitrile and fluorinated ether moieties are not merely passive components of the molecule; they are functional groups that offer rich chemistry for further transformations.
Synthetic Utility of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other groups. nih.gov Its unique reactivity stems from the electrophilic carbon atom and the nucleophilic nitrogen atom of the carbon-nitrogen triple bond. nih.gov Key transformations include:
Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. researchgate.net
Reduction: Reduction to primary amines using reagents like lithium aluminum hydride. researchgate.net
Cycloaddition: Participation in reactions like [3+2] cycloadditions with azides to form tetrazoles, which are important in medicinal chemistry. nih.gov
Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
Table 3: Key Synthetic Transformations of the Nitrile Functional Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Amide |
| Reduction | LiAlH₄ then H₂O | Primary Amine |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Ketone |
Synthetic Utility of the Fluorinated Ether Group: Aryl fluoroalkyl ethers are known for their exceptional chemical stability. sci-hub.seacs.org The trifluorophenoxy group in this compound is generally resistant to common chemical transformations, making it a stable scaffold. sci-hub.se However, the high fluorine content imparts valuable properties, such as high thermal stability and hydrophobicity, which are desirable in materials science applications. rsc.org While the C-F bond is very strong, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, potentially enabling specific nucleophilic aromatic substitution reactions under forcing conditions. fao.org The stability and unique electronic nature of fluorinated ethers make them valuable components in the design of advanced polymers, liquid crystals, and pharmaceuticals. rsc.orgnih.govspringernature.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,3,4-Trifluorophenoxy)butanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2,3,4-trifluorophenol and a nitrile-containing alkylating agent (e.g., 4-bromobutanenitrile). Optimization involves:
- Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency due to their ability to stabilize transition states .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
- Temperature : Reactions are conducted at 80–100°C for 12–24 hours, monitored by TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield ranges from 60–85%, depending on stoichiometric ratios .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (remove contact lenses if present) and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Analyze in CDCl₃ with TMS as an internal standard. Key signals include:
- Aromatic protons (δ 6.8–7.2 ppm, multiplet due to fluorinated phenyl).
- Nitrile carbon (δ ~115 ppm in 13C NMR) .
- IR Spectroscopy : Confirm nitrile group via C≡N stretch (~2240 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 239.1 .
Advanced Research Questions
Q. How can contradictions in reported reactivity of fluorinated phenoxy nitriles under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Perform reactions in buffered solutions (pH 3–11) to monitor hydrolysis rates via UV-Vis or HPLC. Fluorinated nitriles are prone to base-catalyzed hydrolysis, forming carboxylic acids .
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate activation energies for hydrolysis pathways. Compare with experimental data to identify dominant mechanisms .
- Isolation of Intermediates : Quench reactions at intermediate stages (e.g., 30/60/90 mins) to characterize transient species via LC-MS .
Q. What computational strategies predict the biological interactions of this compound in enzyme-binding studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., cytochrome P450). Fluorine atoms enhance binding via hydrophobic interactions and halogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 3,4,5-trifluorophenyl derivatives) to correlate substituent effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
